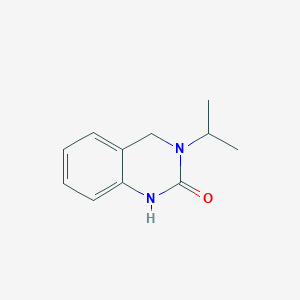

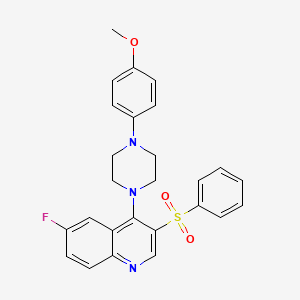

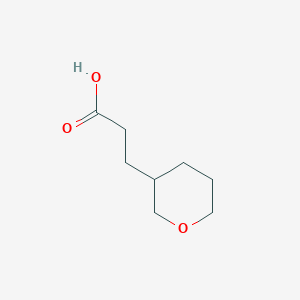

![molecular formula C20H18FN5O B2519712 7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251574-49-8](/img/structure/B2519712.png)

7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a useful research compound. Its molecular formula is C20H18FN5O and its molecular weight is 363.396. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

One significant application of related triazolopyrimidine compounds is in the field of anticancer therapy. The synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines have been detailed, emphasizing their unique mechanism of tubulin inhibition, which differs from that of paclitaxel and vincristine. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, instead inhibiting the binding of vincas to tubulin. This action allows them to overcome resistance mediated by multidrug resistance transporter proteins, demonstrating significant antitumor activity in nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).

Antimicrobial Activities

Another research avenue involves the exploration of triazolopyrimidine derivatives for antimicrobial applications. For instance, certain fluorinated 1,2,4-triazolopyrimidine derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. One compound, in particular, showed potent inhibitory activity with minimal toxicity to mammalian cells, highlighting its potential as an antimycobacterial agent (Abdel-Rahman et al., 2009).

Synthetic Methodologies

Research has also focused on developing synthetic methodologies for creating triazolopyrimidines. Efficient, regioselective one-step syntheses have been reported, yielding derivatives with promising biological activities, including the inhibition of influenza virus RNA polymerase, highlighting the versatility of these compounds in drug development (Massari et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling, growth, and survival.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell growth and survival, particularly those involving c-met/vegfr-2 kinases .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not provided in the search results. Therefore, it’s challenging to outline its impact on bioavailability. In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that such studies could be conducted for this compound as well.

Result of Action

Based on the potential targets and the known effects of similar compounds, it can be inferred that the compound may have antiproliferative activities, potentially inhibiting the growth of certain cancer cell lines .

Future Directions

properties

IUPAC Name |

7-(4-fluoroanilino)-5-methyl-2-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O/c1-14-13-18(22-17-9-7-16(21)8-10-17)23-19-24-25(20(27)26(14)19)12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBPXLOXXOLRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN(C(=O)N12)CCC3=CC=CC=C3)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

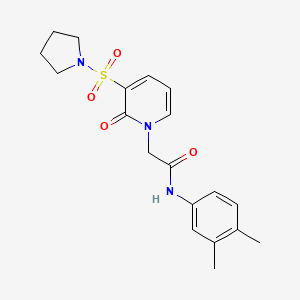

![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

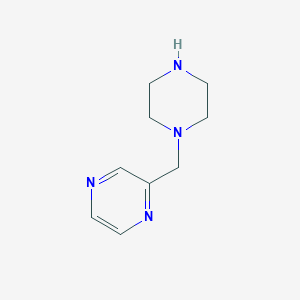

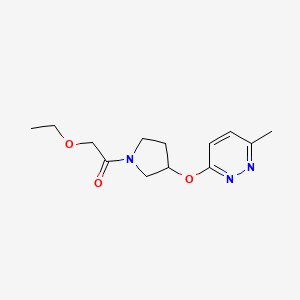

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)

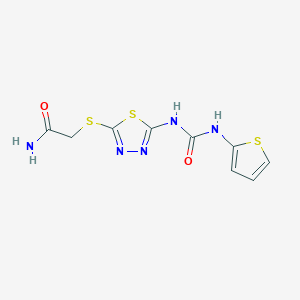

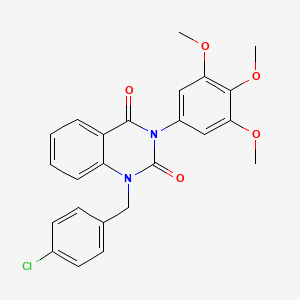

![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)